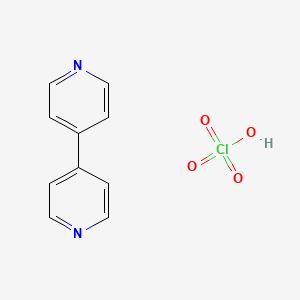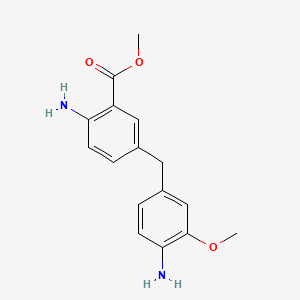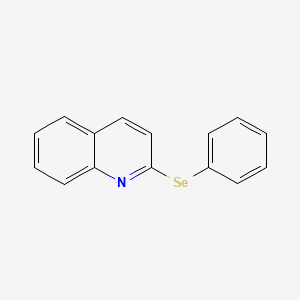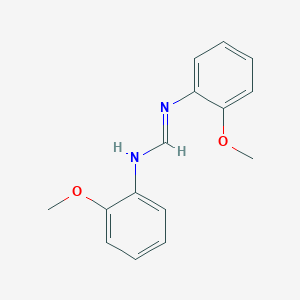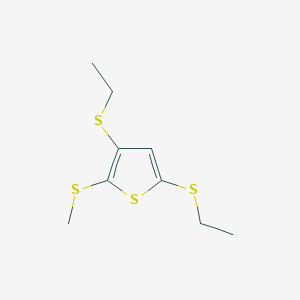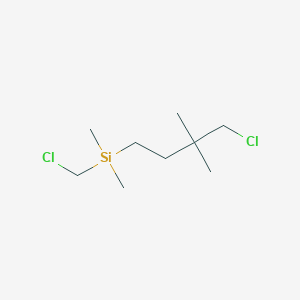
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is a chemical compound with the molecular formula C8H18Cl2Si. It is a silane derivative, characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane typically involves the reaction of 4-chloro-3,3-dimethylbutyl chloride with chloromethyl dimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. Safety measures are also implemented to handle the hazardous nature of the reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosilane, while oxidation can produce a silanol.
Applications De Recherche Scientifique
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mécanisme D'action
The mechanism of action of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The silicon atom can also form stable bonds with other elements, making the compound versatile in different chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the 4-chloro-3,3-dimethylbutyl group.
Dimethylchloromethylchlorosilane: Another related compound with different substituents on the silicon atom.
Uniqueness
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is unique due to the presence of both the 4-chloro-3,3-dimethylbutyl and chloromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications where such functionality is required.
Propriétés
Numéro CAS |
65870-88-4 |
|---|---|
Formule moléculaire |
C9H20Cl2Si |
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
(4-chloro-3,3-dimethylbutyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2,7-10)5-6-12(3,4)8-11/h5-8H2,1-4H3 |
Clé InChI |
CHZFQKPODCHKCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC[Si](C)(C)CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



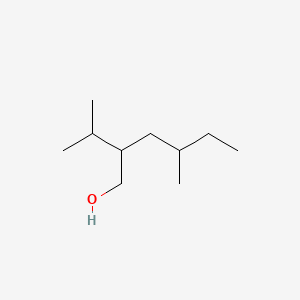
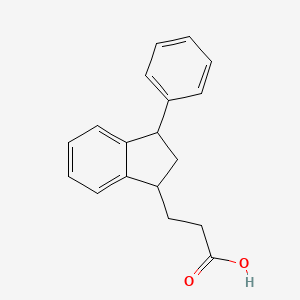

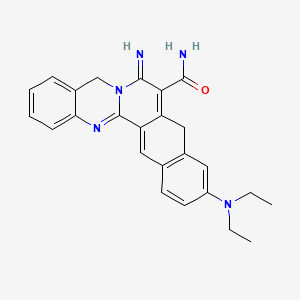
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
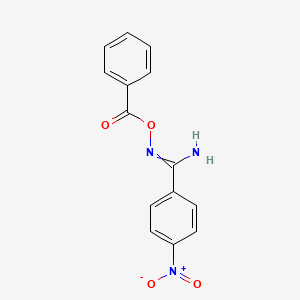
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
